molecular formula C13H19NO B1468524 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol CAS No. 1339379-42-8

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1468524
CAS No.: 1339379-42-8
M. Wt: 205.3 g/mol
InChI Key: MTPKDRYTYGVMSY-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C13H19NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Biochemical Analysis

Biochemical Properties

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to diverse biological activities. For instance, it may act as a ligand for certain receptors or as an inhibitor for specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By binding to specific receptors or enzymes, it can alter the signaling cascades within the cell, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for evaluating its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects are also observed, where a certain concentration is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. This localization is important for understanding how the compound exerts its effects at the subcellular level .

Preparation Methods

The synthesis of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 4-ethylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:

Comparison with Similar Compounds

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h3-6,13,15H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPKDRYTYGVMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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